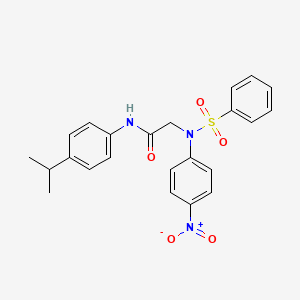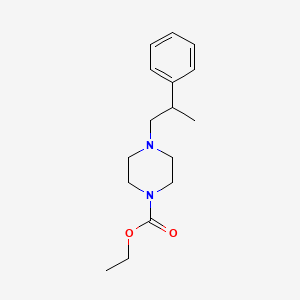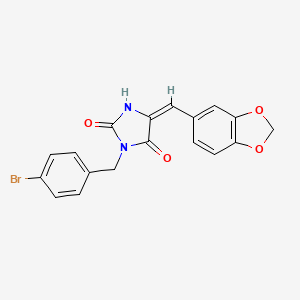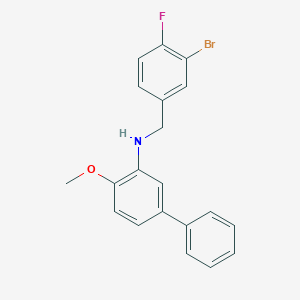
N~1~-(4-isopropylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-isopropylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as INH1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the University of Manchester in 2005 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
INH1 exerts its inhibitory effects by binding to the active site of target enzymes and preventing them from carrying out their normal functions. It has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in cell survival and proliferation, and GSK-3β, which is involved in the regulation of glycogen synthesis and cell cycle progression.
Biochemical and Physiological Effects:
INH1 has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of Akt. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of GSK-3β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using INH1 in lab experiments is its high specificity for certain enzymes, which allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation is that it may not be effective in all cell types or under all experimental conditions, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research involving INH1. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for investigating the roles of specific enzymes in various cellular processes. Additionally, there may be opportunities to develop new derivatives of INH1 that have improved efficacy or specificity for certain enzymes.
Métodos De Síntesis
The synthesis of INH1 involves a multi-step process that starts with the reaction of p-nitrobenzaldehyde with isopropylmagnesium bromide to form the intermediate p-nitrophenylpropan-2-ol. This intermediate is then reacted with phenylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. The final step involves the reaction of the sulfonyl chloride derivative with N-(tert-butoxycarbonyl)glycine to form INH1.
Aplicaciones Científicas De Investigación
INH1 has been used in a variety of scientific studies, including investigations into cancer, diabetes, and neurodegenerative diseases. It has been shown to inhibit the activity of several enzymes, including protein kinases and proteases, which are involved in various cellular processes.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-17(2)18-8-10-19(11-9-18)24-23(27)16-25(20-12-14-21(15-13-20)26(28)29)32(30,31)22-6-4-3-5-7-22/h3-15,17H,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWTJMUEBQHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)

![3-{[benzyl(2-hydroxyethyl)amino]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5005133.png)
![N-bicyclo[2.2.1]hept-2-yl-4-bromobenzenesulfonamide](/img/structure/B5005136.png)
![3-({[4-(diethylamino)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5005151.png)


![2,2'-[(3,4-dihydroxyphenyl)methylene]bis(3-hydroxy-5-phenyl-2-cyclohexen-1-one)](/img/structure/B5005168.png)
![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005175.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5005186.png)
![6-(4-methoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5005192.png)
![methyl 1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indole-3-carboxylate](/img/structure/B5005205.png)